5-Bromo-3-(trifluoromethyl)-1H-indazole
Description
Significance of Indazole Scaffolds in Modern Chemistry
Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This is due to its prevalence in a wide array of biologically active compounds and approved drugs. researchgate.netnih.gov The unique chemical properties and tautomeric forms of the indazole ring system allow it to interact with various biological targets, making it a versatile framework for drug design. researchgate.net
Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor properties. researchgate.netnih.gov The structural diversity of indazole analogs allows for the fine-tuning of their biological and physicochemical properties, which is a critical aspect of drug discovery and development. researchgate.net
Role of Halogenated and Trifluoromethylated Indazoles in Research
The introduction of halogen atoms and trifluoromethyl groups onto the indazole scaffold significantly influences the molecule's properties and, consequently, its research applications.
Halogenated Indazoles:
Halogenation is a fundamental transformation in organic synthesis, and halogenated compounds are crucial intermediates for creating more complex molecules through various coupling reactions. researchgate.netchim.it The presence of a halogen, such as bromine, on the indazole ring provides a reactive handle for further functionalization. rsc.org This allows chemists to introduce a wide range of substituents, thereby generating diverse libraries of compounds for biological screening. rsc.org Furthermore, halogens can alter the electronic properties and lipophilicity of a molecule, which can in turn affect its biological activity and pharmacokinetic profile. rsc.org
Trifluoromethylated Indazoles:
The trifluoromethyl (-CF3) group is a key functional group in modern medicinal chemistry. researchgate.net Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles. mdpi.com The high electronegativity and metabolic stability of the trifluoromethyl group can enhance a molecule's binding affinity to its target, improve its metabolic stability, and increase its lipophilicity, which can lead to better cell membrane permeability. mdpi.comscilit.com The trifluoromethyl group is often used as a bioisostere for other chemical groups to optimize the properties of a lead compound. mdpi.com
Overview of Research Trajectories for 5-Bromo-3-(trifluoromethyl)-1H-indazole
The specific combination of a bromine atom at the 5-position and a trifluoromethyl group at the 3-position of the indazole ring makes this compound a particularly interesting subject of academic and industrial research.
Key Research Areas:
Medicinal Chemistry: A primary focus of research on this compound is its use as a key intermediate in the synthesis of novel therapeutic agents. lookchem.com The bromine atom can be readily displaced or used in cross-coupling reactions to introduce various pharmacophores, while the trifluoromethyl group helps to optimize the drug-like properties of the resulting molecules.
Organic Synthesis: The compound serves as a valuable building block for the development of new synthetic methodologies. lookchem.com Researchers explore its reactivity in various chemical transformations to construct complex heterocyclic systems.
Materials Science: While less explored, the unique electronic properties conferred by the bromo and trifluoromethyl substituents suggest potential applications in the design of novel organic materials, such as those used in organic light-emitting diodes (OLEDs).
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 57631-11-5 |
| Molecular Formula | C8H4BrF3N2 |
| Molecular Weight | 265.03 g/mol |
| Purity | Typically ≥95% |
| Storage Temperature | 2-8°C |
This data is compiled from various chemical suppliers and databases. bldpharm.commanchesterorganics.com
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-4-1-2-6-5(3-4)7(14-13-6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAREEUXBAIGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613267 | |
| Record name | 5-Bromo-3-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57631-11-5 | |
| Record name | 5-Bromo-3-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 5-Bromo-3-(trifluoromethyl)-1H-indazole
The synthesis of this compound can be accomplished through various strategic approaches that involve the formation of the indazole core, followed by or preceded by the introduction of the bromo and trifluoromethyl substituents at the desired positions.
Cyclization Approaches for Indazole Ring Formation
The construction of the indazole ring is a critical step in the synthesis of this compound. Several cyclization methods are employed to form this bicyclic heterocyclic system.
One common strategy is the reductive cyclization of ortho-nitroaryl compounds. For instance, the cyclization of o-nitro-ketoximes can yield the indazole skeleton. Another significant method involves the oxidative cyclization of 2-aminomethyl-phenylamines. This N-N bond-forming reaction provides a route to the indazole core and can be performed using reagents like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide. organic-chemistry.org A proposed mechanism for this involves the oxidation of the aniline (B41778) nitrogen to a nitroso intermediate, which then undergoes nucleophilic addition and cyclization. organic-chemistry.org
Patented synthetic routes often describe a "ring closure" or "cyclization" step from a suitably substituted aniline precursor. For example, a substituted 2-methylaniline can be transformed into an intermediate that undergoes cyclization using reagents like isoamyl sulfite (B76179) to form the indazole ring. google.com
Regioselective Introduction of Trifluoromethyl Group
The trifluoromethyl group at the C-3 position is a key feature of the target molecule. Its introduction is often achieved with high regioselectivity. A powerful method for this is through [3+2] cycloaddition reactions . In this approach, arynes, generated in situ, react with nitrile imines derived from trifluoroacetonitrile. This reaction directly and selectively installs the trifluoromethyl group at the 3-position of the newly formed indazole ring. researchgate.net
This method is advantageous as it builds the trifluoromethylated indazole core in a single, convergent step, ensuring the correct placement of the CF₃ group from the outset.
Bromination Strategies for the 5-Position
The introduction of the bromine atom at the 5-position of the indazole ring is typically achieved through electrophilic aromatic substitution on a pre-formed indazole or, more commonly, on an aniline precursor.
A widely used and effective brominating agent for this purpose is N-Bromosuccinimide (NBS) . In a precursor-based synthesis, a substituted 2-methylaniline can be treated with NBS in a solvent like acetonitrile (B52724) at controlled temperatures (e.g., below 10°C) to regioselectively install the bromine atom at the position that will become the 5-position of the indazole after cyclization. google.com This strategy is efficient and allows for the precise placement of the bromine atom on the benzene (B151609) ring of the precursor before the indazole ring is formed.
| Bromination Strategy Overview | |
| Method | Electrophilic Aromatic Substitution |
| Typical Reagent | N-Bromosuccinimide (NBS) |
| Substrate | Substituted Aniline Precursor (e.g., 3-fluoro-2-methylaniline) |
| Key Advantage | High regioselectivity for the desired 5-position on the resulting indazole. |
Precursor-Based Syntheses (e.g., from 2-(2,2,2-trifluoro-ethyl)-4-bromo-aniline)
Multi-step syntheses starting from readily available and appropriately substituted precursors are a cornerstone of producing this compound. These linear sequences build the molecule step-by-step, controlling the placement of each substituent.
A representative example is a patented three-step synthesis that begins with a substituted aniline. google.com The process is as follows:
Bromination: A starting material like 3-fluoro-2-methylaniline (B146951) is first brominated, typically with N-bromosuccinimide, to introduce the bromine atom. google.com
Ring Closure: The resulting bromo-substituted aniline derivative then undergoes a cyclization reaction to form the indazole ring. This step may involve diazotization followed by intramolecular cyclization.
Deprotection: If any protecting groups were used during the synthesis (for example, on the indazole nitrogen), a final deprotection step yields the target 1H-indazole.
Another precursor-based approach involves the cyclization of a substituted aldehyde with hydrazine (B178648) hydrate. google.com This method is particularly useful when the precursor already contains the necessary carbon framework.
| Example of a Precursor-Based Synthetic Sequence google.com | |
| Starting Material | 3-Fluoro-2-methylaniline |
| Step 1: Bromination | Reagent: N-Bromosuccinimide (NBS) |
| Step 2: Ring Closure | Forms the indazole ring from the aniline precursor. |
| Step 3: Deprotection | Removal of any protecting groups to yield the final product. |
| Overall Advantage | A controlled, step-wise construction of the molecule from a simple precursor. |
Functional Group Transformations and Derivatization
The structure of this compound, featuring a reactive bromine atom and N-H group, allows for a variety of subsequent chemical modifications.
Substitution Reactions on the Indazole Core
The bromine atom at the 5-position is a key functional handle for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of analogues.
Common cross-coupling reactions that can be applied to the 5-bromo position include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to introduce new aryl or heteroaryl groups.
Heck Coupling: Reaction with alkenes to form 5-vinyl-substituted indazoles.
Sonogashira Coupling: Reaction with terminal alkynes to install 5-alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to form 5-amino-indazole derivatives.
While direct examples on this compound are specific, the reactivity of aryl bromides in such transformations is a fundamental and well-established principle in organic synthesis. For instance, related heterocyclic systems, such as 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives, have been shown to undergo Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, demonstrating the utility of a halogen substituent for further functionalization. nih.gov
| Potential Cross-Coupling Reactions at the 5-Position | |
| Reaction Type | Coupling Partner |
| Suzuki-Miyaura | Boronic Acid/Ester |
| Heck | Alkene |
| Sonogashira | Terminal Alkyne |
| Buchwald-Hartwig | Amine |
Nucleophilic Substitution Reactions
The most prominent nucleophilic substitution reactions involving the this compound scaffold occur at the nitrogen atoms of the pyrazole (B372694) ring. The deprotonated indazole anion can be alkylated or arylated, typically resulting in a mixture of N1 and N2 substituted products. The regioselectivity of these reactions is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.
Research on the closely related analog, methyl 5-bromo-1H-indazole-3-carboxylate, provides insight into this process. beilstein-journals.org The alkylation of this substrate with isopropyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) yields a mixture of the N1 and N2-isopropyl products. beilstein-journals.org This demonstrates the competitive nature of the two nitrogen atoms as nucleophilic centers. The synthesis of specific N1-substituted indazoles can be crucial, as seen in the preparation of intermediates for synthetic cannabinoids, where the nucleophilic substitution of the indazole N-H hydrogen is a key step. nih.gov
Table 1: Representative Nucleophilic Substitution Conditions for 5-Bromo-Indazole Scaffolds Note: This data is based on closely related 5-bromo-indazole analogs.
| Electrophile | Base | Solvent | Product Ratio (N1:N2) | Ref |
|---|---|---|---|---|
| Isopropyl Iodide | NaH | DMF | 38% : 46% | beilstein-journals.org |
| Methyl Iodide | K₂CO₃ | DMF | 44% : 40% | beilstein-journals.org |
| 1-(Bromomethyl)-4-fluorobenzene | - | - | N1 product synthesized | nih.gov |
Electrophilic Substitution Reactions
While the indazole ring itself can be susceptible to electrophilic attack, the presence of a deactivating trifluoromethyl group at the C3 position and a deactivating bromo group at the C5 position makes the benzene portion of this compound electron-deficient. Indole, a related heterocycle, is known to be π-excessive and readily undergoes electrophilic substitution, preferably at the C3 position. niscpr.res.in However, with the C3 position occupied and the benzene ring deactivated, further electrophilic aromatic substitution on the this compound ring is challenging and requires harsh conditions.
Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
The bromine atom at the C5 position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are pivotal for creating new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, enabling the synthesis of a diverse array of complex molecules.
Suzuki-Miyaura Coupling Methodologies
The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester. For 5-bromoindazoles, this reaction provides a direct route to 5-aryl or 5-heteroaryl indazoles. Studies on various N-substituted 5-bromoindazoles have identified [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as a highly effective catalyst for this transformation. nih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like dimethoxyethane (DME) at elevated temperatures. nih.gov Other palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], have been found to be less effective, resulting in lower yields and longer reaction times. nih.gov
Table 2: Typical Suzuki-Miyaura Coupling Conditions for 5-Bromoindazoles Note: This data is based on the coupling of N-substituted 5-bromoindazoles with N-Boc-2-pyrroleboronic acid.
| Catalyst | Base | Solvent | Temperature | Yield | Ref |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C | 84% | nih.gov |
| Pd(PPh₃)₂Cl₂ | K₂CO₃ | DME | 80 °C | 75% | nih.gov |
| Pd(PCy₃)₂ | K₂CO₃ | DME | 80 °C | 57% | nih.gov |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 80 °C | 22% | nih.gov |
Stille Coupling Applications
The Stille coupling reaction is another powerful tool for C-C bond formation, involving the reaction of an organic halide with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups. uwindsor.ca Although specific examples utilizing this compound are not detailed in the provided search results, the general applicability of the Stille reaction to aryl bromides makes it a highly relevant synthetic strategy. A typical Stille coupling would involve reacting the indazole with an appropriate organostannane in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄. Additives like copper(I) iodide (CuI) can be used to accelerate the reaction rate. harvard.edu
Table 3: Plausible Stille Coupling Conditions for this compound Note: This table represents generalized conditions for Stille coupling of aryl bromides.
| Organostannane | Catalyst | Additive | Solvent | Ref |
|---|---|---|---|---|
| R-Sn(n-Bu)₃ | Pd(PPh₃)₄ | LiCl | THF | harvard.edu |
| Aryl-SnMe₃ | Pd₂(dba)₃ / PPh₃ | CuI | Dioxane | harvard.edu |
| Vinyl-Sn(n-Bu)₃ | Pd(OAc)₂ / Dabco | - | DMF | organic-chemistry.org |
Negishi Coupling Strategies
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex, to form C-C bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Recent developments have demonstrated the utility of Negishi coupling for functionalizing heteroaryl halides, including indazoles. nih.gov For instance, the coupling of 5-substituted indazoles has been achieved using a catalyst system of Pd(dba)₂ and the ligand X-Phos. nih.gov The organozinc reagents are often prepared in situ from the corresponding organic halide and activated zinc metal. organic-chemistry.org
Table 4: Representative Negishi Coupling Conditions for Bromo-Indazoles Note: This table is based on conditions used for various heteroaryl halides, including indazoles.
| Organozinc Reagent | Catalyst System | Solvent | Notes | Ref |
|---|---|---|---|---|
| Ethyl 2-bromo-2-zincioacetate | Pd(dba)₂ / X-Phos | THF | Reaction benefits from blue light irradiation | nih.gov |
| Aryl-ZnCl | Ni(acac)₂ / PPh₃ / (i-Bu)₂AlH | THF | Nickel-catalyzed system | wikipedia.org |
| Alkyl-ZnBr | Pd(OAc)₂ / SPhos | THF/NMP | For coupling with secondary alkylzincs | organic-chemistry.org |
Other Palladium-Catalyzed Coupling Reactions
Beyond C-C bond formation, the bromine atom on the indazole ring is a substrate for palladium-catalyzed reactions that form C-N and C-O bonds, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides with a wide range of amines, amides, and alcohols to form the corresponding arylamines, amides, and ethers. beilstein-journals.org
The Buchwald-Hartwig amination of bromo-heterocycles, such as azaindoles, has been shown to proceed efficiently using a palladium catalyst like Pd₂(dba)₃ or Pd(OAc)₂, a suitable phosphine (B1218219) ligand such as Xantphos, and a strong base like cesium carbonate (Cs₂CO₃) in a solvent like dioxane. beilstein-journals.org These conditions are effective for coupling with primary and secondary amines, as well as phenols, to achieve C-N and C-O bond formation, respectively. beilstein-journals.orgnih.gov
Table 5: Representative Buchwald-Hartwig Coupling Conditions for Bromo-Heterocycles Note: This data is based on conditions developed for N-substituted 4-bromo-7-azaindoles.
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Bond Formed | Ref |
|---|---|---|---|---|---|---|
| Amines | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | C-N | beilstein-journals.org |
| Amides | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | C-N | beilstein-journals.org |
| Phenols | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | C-O | beilstein-journals.org |
Oxidation and Reduction Reactions
The indazole core can undergo both oxidation and reduction, typically involving the nitrogen atoms or substituents on the ring.
Oxidation: The nitrogen atoms in the indazole ring are susceptible to oxidation. A common transformation is the formation of N-oxides. For instance, electrochemical methods have been developed for the selective synthesis of 1H-indazole N-oxides. nih.gov Using a reticulated vitreous carbon cathode, a variety of 1H-indazoles can be converted to their corresponding N-oxides. nih.gov While not specifically detailed for this compound, this electrochemical protocol is noted for its broad substrate scope, tolerating both electron-rich and electron-poor systems. nih.gov Another approach involves N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines using reagents like hydrogen peroxide with an ammonium molybdate catalyst to form the indazole ring system itself. organic-chemistry.org
Reduction: The reduction of substituted indazoles is a key strategy for introducing amine functionalities, which are valuable precursors for further derivatization. The reduction of nitroindazoles to aminoindazoles is a well-established transformation. A variety of reagents can accomplish this, with catalytic hydrogenation being a common and efficient method. researchgate.net Reagents and catalysts such as palladium on carbon (Pd-C) with hydrazine hydrate, H2/Pt in acetic acid, or metals like iron in acidic media are effective for reducing aromatic nitro groups. researchgate.netwikipedia.org For example, 1N-protected 5-nitroindazoles have been successfully reduced to the corresponding 5-aminoindazoles in good yields. researchgate.net The reduction of a nitro group on the benzene moiety of the this compound scaffold would yield an amino derivative, a crucial intermediate for building more complex fused heterocyclic systems.
| Reagent/System | Solvent/Conditions | Notes | Reference |
|---|---|---|---|
| H₂/Pt catalyst | Acetic Acid | Effective for nitroindoles and nitroindazoles. | researchgate.net |
| Hydrazine hydrate, 10% Pd-C | Methanol, reflux | Excellent yields, suitable for protected nitroindazoles. | researchgate.net |
| Iron (Fe) powder | Acidic media (e.g., HCl) | A classic, cost-effective method. | researchgate.netwikipedia.org |
| Stannous chloride (SnCl₂) | Hydrochloric acid or various alcohols | Used for reducing 4-nitroindazoles. | researchgate.net |
| Sodium dithionite (B78146) (Na₂S₂O₄) | Aqueous systems | Works well in the absence of reducible carbonyls. | researchgate.net |
Halogenation of the Indazole Ring Beyond Bromine at C5
Further halogenation of the this compound core can introduce additional reactive handles for cross-coupling reactions. Iodination and chlorination are of particular interest.
Iodination: The C3 position of the indazole ring is susceptible to halogenation. For bromo-substituted indazoles, iodination at the C3 position has been achieved using N-iodosuccinimide (NIS) under basic conditions (KOH) or with iodine (I₂) and a base like potassium carbonate. chim.it For instance, 5-bromo-3-iodoindazole has been prepared using NIS in dichloromethane. chim.it The existence of compounds such as 5-bromo-3-iodo-1-methyl-7-(trifluoromethyl)-1H-indazole further confirms that iodination is a viable strategy for trifluoromethyl-substituted bromoindazoles. aobchem.com
Chlorination and Poly-halogenation: Metal-free methods have been developed for the regioselective halogenation of 2H-indazoles using N-halosuccinimides. semanticscholar.org N-chlorosuccinimide (NCS) can be used to introduce a chlorine atom, often at the C3 or C7 positions, by adjusting reaction conditions. semanticscholar.org This approach allows for the synthesis of various mono-, poly-, and hetero-halogenated indazoles in moderate to excellent yields under mild conditions. semanticscholar.org For example, a sequential process of chlorination followed by bromination can yield 3-chloro-7-bromo-2H-indazoles. semanticscholar.org
| Reaction | Reagent | Position | Substrate Example | Reference |
|---|---|---|---|---|
| Iodination | N-Iodosuccinimide (NIS), KOH | C3 | 5-Bromoindazole | chim.it |
| Iodination | Iodine (I₂), K₂CO₃ | C3 | 5-Bromo or 5-nitroindazole | chim.it |
| Chlorination | N-Chlorosuccinimide (NCS) | C3, C7 | 2-Aryl-2H-indazoles | semanticscholar.org |
| Bromination | N-Bromosuccinimide (NBS) | C3, C7 | 2-Aryl-2H-indazoles | semanticscholar.org |
Nitration Reactions at the Indazole Core
Nitration introduces a nitro group onto the indazole's benzene ring, which can serve as a precursor for an amino group or as an electron-withdrawing group to modulate the molecule's electronic properties. The position of nitration is directed by the existing substituents. While specific studies on this compound are not prevalent, the nitration of related indazole systems provides insight. For example, 7-nitroindazole (B13768) is a known compound, and its derivative, 3-bromo-7-nitroindazole, is also documented, indicating that the C7 position is susceptible to nitration. wikipedia.org The synthesis of 4-nitroindazoles is also well-established. researchgate.net In related heterocyclic systems like 2-trifluoromethylbenzimidazoles, nitration typically yields the 4(7)-nitro derivatives as the major products, suggesting that the positions ortho to the fused pyrazole ring are activated towards electrophilic substitution. researchgate.net
Cyclization Reactions to Form Fused Heterocycles
This compound is a valuable building block for constructing more complex, fused polycyclic systems. These reactions often involve the initial transformation of the indazole into a derivative bearing a reactive group, such as an amine, which then undergoes cyclization.
A prominent example is the synthesis of pyrimido[1,2-b]indazole derivatives. This involves the cyclocondensation of a 3-aminoindazole with a β-ketoester, such as ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov To utilize this compound in this synthesis, it would first need to be converted to 3-amino-5-bromo-1H-indazole, a transformation achievable through a sequence likely involving nitration at a different position followed by reduction, or other functional group manipulations.
Another important class of fused heterocycles are the pyrazoloquinolines. Various synthetic strategies exist for these scaffolds. researchgate.netpurdue.eduresearchgate.netmdpi.com For instance, the synthesis of pyrazolo[4,3-f]quinolines can be achieved from appropriately substituted indazoles. These multi-ring systems are of significant interest in medicinal chemistry for their potential biological activities. researchgate.netpurdue.edu
Advanced Synthetic Techniques
Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, selectivity, and sustainability.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic cores without the need for pre-functionalization. researchgate.net Transition-metal catalysis, particularly with palladium and rhodium, is central to these strategies. nih.govmdpi.comnih.govrsc.org
Rhodium(III)-catalyzed C-H activation has been used for the synthesis of 1H-indazoles through sequential C-H bond activation and intramolecular annulation. nih.gov These methods often show good tolerance for halogen substituents like bromine. nih.gov Palladium-catalyzed C-H functionalization, often guided by a directing group, allows for the selective introduction of aryl, alkyl, and other groups onto the aromatic core. nih.govmdpi.com The indazole ring itself can sometimes act as a directing group. These reactions are exceptionally practical for creating molecular diversity and are often compatible with a wide range of functional groups. nih.gov
Metal-Free Catalyzed Processes for Indazole Synthesis
Growing emphasis on green chemistry has spurred the development of metal-free synthetic methods. These processes often utilize visible light photocatalysis or iodine mediation to achieve transformations that traditionally require transition metals. organic-chemistry.orgbohrium.comnih.govacs.org
Visible light-promoted reactions have been developed for the C3-carbamoylation of 2H-indazoles, using an organic photocatalyst like 4CzIPN. nih.govfrontiersin.org This method avoids strong oxidants and proceeds under mild conditions. nih.govfrontiersin.org Other photochemical or thermochemical metal-free methods have been established for the synthesis of the 2H-indazole skeleton itself from precursors like 2-(ethynyl)aryltriazenes. organic-chemistry.orgbohrium.comnih.govacs.org Additionally, iodine-mediated reactions can achieve direct aryl C-H amination to form the indazole N-N bond, representing another metal-free pathway to this important heterocyclic core. nih.gov
| Technique | Catalyst/Mediator | Transformation Type | Advantages | Reference |
|---|---|---|---|---|
| C-H Functionalization | Palladium (Pd) or Rhodium (Rh) complexes | Arylation, Acylation, Alkylation | High atom economy, late-stage modification. | nih.govnih.gov |
| Photocatalysis | Organic dyes (e.g., 4CzIPN) | Carbamoylation, Trifluoromethylation | Metal-free, mild conditions, uses visible light. | nih.gov |
| Iodine-Mediation | Iodine (I₂) | Aryl C-H Amination (N-N bond formation) | Metal-free, direct amination. | nih.gov |
| Electrochemistry | Reticulated Vitreous Carbon (cathode) | N-Oxidation | Metal- and reagent-free oxidation. | nih.gov |
Copper-Mediated Cyclization Reactions
Copper-mediated reactions represent a significant strategy in the synthesis of heterocyclic compounds, including those containing trifluoromethyl groups. While specific literature detailing the synthesis of this compound via copper-mediated cyclization is not prevalent, the principles of this methodology are well-established for constructing related trifluoromethylated and brominated heterocycles. These reactions often leverage the unique reactivity of copper catalysts to facilitate the formation of carbon-nitrogen and carbon-carbon bonds necessary for ring closure.
Research into the synthesis of analogous structures, such as trifluoromethylated indolinyl ketones and pyrroles, provides insight into potential synthetic routes. For instance, a copper-catalyzed cyclization between N-alkylanilines and β-(trifluoromethyl)-α,β-unsaturated enones has been developed to construct C-2 trifluoromethylated indolinyl ketones. rsc.org This reaction proceeds effectively, suggesting a radical mechanism initiated by a single-electron transfer process. rsc.org Similarly, copper-mediated [3+2] cyclization of CF3-imidoyl sulfoxonium ylides with terminal alkynes is an effective method for producing 5-trifluoromethylpyrroles. chemistryviews.org This reaction uses CuOTf as a catalyst and is proposed to involve a copper–carbene-derived radical species. chemistryviews.org
Another relevant approach is the additive-free copper(I)-bromide-mediated radical cyclization of α,α-dibromo β-iminoesters, which yields 5- or 6-brominated 2-aryl-1H-indole-3-carboxylates. acs.org This demonstrates the utility of copper in mediating cyclizations that incorporate a bromine atom onto the aromatic ring system. acs.org These examples collectively suggest that a copper-catalyzed pathway, likely involving a trifluoromethylated precursor and a substituted aniline or hydrazine derivative, could be a viable, though underexplored, method for the synthesis of the this compound core.
The table below summarizes conditions from related copper-mediated cyclization reactions that produce trifluoromethylated or brominated heterocyclic compounds, illustrating the potential parameters for synthesizing the target indazole.
| Product Type | Key Reactants | Copper Catalyst | Solvent | Temperature (°C) | Yield |
|---|---|---|---|---|---|
| C-2 Trifluoromethylated Indolinyl Ketones | N-alkylaniline, β-(trifluoromethyl)-α,β-unsaturated enone | Cu(OAc)₂ | DCE | 80 | Good to High |
| 5-Trifluoromethylpyrroles | CF₃-imidoyl sulfoxonium ylide, terminal alkyne | CuOTf | MeCN | 80 | Moderate to High |
| 5- or 6-Brominated 2-Aryl-1H-Indoles | α,α-dibromo β-iminoester | CuBr | DCE | 100 | Moderate to Good |
| 4-CF₃-1,2,3-Triazoles | Azide, 2-bromo-3,3,3-trifluoropropene | CuI / 1,10-Phenanthroline | Toluene | 100 | High |
Palladium-Catalyzed C-H Amination Reactions
Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including the indazole nucleus. This approach involves the formation of a carbon-nitrogen bond via the direct functionalization of a C-H bond, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. In the context of synthesizing indazole scaffolds, intramolecular C-H amination is a particularly relevant and well-documented strategy. nih.govresearchgate.net
One prominent method involves the palladium-catalyzed intramolecular cyclization of benzophenone (B1666685) tosylhydrazones. nih.govresearchgate.net In this transformation, a palladium catalyst facilitates the activation of an ortho C-H bond on one of the aryl rings of the benzophenone moiety, followed by intramolecular amination to form the N-N bond of the indazole ring. This process often requires a co-catalyst or oxidant system, such as Cu(OAc)₂ or silver compounds, to facilitate the catalytic cycle. nih.govresearchgate.net The reaction demonstrates good functional group tolerance, allowing for the synthesis of variously substituted indazoles. nih.gov
Another advanced strategy involves a palladium-catalyzed double C(sp²)-H bond functionalization, which combines a C-H nitration step with an intramolecular C-H amination/cyclization process. rsc.org This sequential reaction on a sulfonyl hydrazide precursor enables the construction of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives under mild conditions, showcasing a sophisticated use of chelate-assisted C-H activation to build the functionalized indazole core. rsc.org
While these methods focus on the synthesis of the indazole ring via C-H amination of a precursor, direct C-H functionalization on a pre-formed this compound is also a key area of research for creating derivatives. acs.org Palladium-catalyzed C-H functionalization at the C3-position of 2H-indazoles has been achieved using an isocyanide insertion strategy, leading to diverse and complex heterocyclic systems. acs.org Although this is not a direct amination, it highlights the potential for palladium to activate C-H bonds on the indazole ring for further transformations.
The following table summarizes representative palladium-catalyzed intramolecular C-H amination reactions used to construct the indazole core.
| Substrate Type | Catalyst System | Key Transformation | Product | Yield |
|---|---|---|---|---|
| Benzophenone Tosylhydrazones | Pd(OAc)₂ / Cu(OAc)₂ / AgOCOCF₃ | Intramolecular C-H Amination | Substituted Indazoles | Good to High |
| Aryl N-Sulfonylhydrazones | Pd(OAc)₂ | Sequential C-H Nitration / Intramolecular Cyclization | 3-Nitro-1-(phenylsulfonyl)-1H-indazoles | Good |
| 2H-Indazoles | Pd(II) | C3-H Functionalization via Isocyanide Insertion | Diverse Fused Indazoles | High |
Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. For 5-Bromo-3-(trifluoromethyl)-1H-indazole, a combination of ¹H, ¹³C, ¹⁹F, and potentially ¹⁵N NMR, along with solid-state techniques, offers a comprehensive picture of its structure.
Proton (¹H) NMR Spectroscopy for Structural Assignment
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The indazole ring system contains three protons.
Based on the substitution pattern, the following proton signals are expected:
H-4: This proton is adjacent to the bromine atom at position 5 and would likely appear as a doublet.
H-6: This proton is situated between the bromine at position 5 and a proton at position 7. It is expected to exhibit splitting from both neighboring protons, likely resulting in a doublet of doublets.
H-7: This proton is adjacent to the H-6 proton and would likely appear as a doublet.
N-H: The proton attached to the nitrogen atom (N1-H) of the indazole ring typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
The trifluoromethyl group (-CF₃) at position 3 is strongly electron-withdrawing, which would influence the chemical shifts of the nearby protons, generally shifting them downfield. Similarly, the bromine atom at position 5, being an electron-withdrawing group, will also deshield the adjacent protons.
For comparison, the parent compound, 5-bromo-1H-indazole, shows characteristic signals in its ¹H NMR spectrum that can serve as a reference for estimating the chemical shifts in the target molecule. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H-4 | Downfield of H-6 and H-7 | d |
| H-6 | Intermediate | dd |
| H-7 | Upfield of H-4 and H-6 | d |
Note: These are predicted values. Actual experimental values may vary.
Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.
The key features in the ¹³C NMR spectrum would be:
Aromatic Carbons: Six signals corresponding to the carbons of the fused benzene (B151609) and pyrazole (B372694) rings. The carbon atom attached to the bromine (C-5) and the carbons in its vicinity will have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect.
C-3: The carbon atom bonded to the trifluoromethyl group will show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. Its chemical shift will be significantly downfield.
Trifluoromethyl Carbon: The carbon of the -CF₃ group will also appear as a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (in ¹³C-{¹H} NMR) |
|---|---|---|
| C-3 | Downfield | q (due to ¹JCF) |
| C-3a | Aromatic region | s |
| C-4 | Aromatic region | d |
| C-5 | Aromatic region | s |
| C-6 | Aromatic region | d |
| C-7 | Aromatic region | d |
| C-7a | Aromatic region | s |
Note: These are predicted values. Actual experimental values may vary.
Fluorine (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely be a singlet in the proton-decoupled spectrum. The chemical shift of this signal provides a clear indication of the electronic environment of the -CF₃ group.
Nitrogen (¹⁵N) NMR Spectroscopy
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide valuable information about the nitrogen atoms in the indazole ring. The two nitrogen atoms in this compound are in different chemical environments (a pyrrole-type and a pyridine-type nitrogen) and would therefore have distinct chemical shifts, confirming the heterocyclic ring structure.
Solid-State NMR Techniques (e.g., CPMAS)
Solid-state NMR (ssNMR) techniques, such as Cross-Polarization Magic-Angle Spinning (CPMAS), can be used to study the structure of this compound in its crystalline form. This can provide information about polymorphism, molecular packing, and intermolecular interactions that are not observable in solution-state NMR.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.
For this compound, the key vibrational bands would include:
N-H Stretch: A characteristic stretching vibration for the N-H bond of the indazole ring, typically appearing in the region of 3100-3500 cm⁻¹.
C-H Aromatic Stretch: Vibrations corresponding to the C-H bonds on the benzene ring, usually found in the 3000-3100 cm⁻¹ region.
C=C and C=N Aromatic Ring Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic indazole core.
C-F Stretch: Strong absorption bands associated with the stretching of the carbon-fluorine bonds of the trifluoromethyl group, typically observed in the 1000-1350 cm⁻¹ region.
C-Br Stretch: A stretching vibration for the carbon-bromine bond, which appears at lower frequencies, usually in the 500-650 cm⁻¹ range.
Analysis of the vibrational spectra of related compounds, such as 5-bromo-1H-indazole, can aid in the assignment of the observed bands. nih.gov Computational methods, such as Density Functional Theory (DFT), can also be used to calculate the theoretical vibrational frequencies, which can then be compared with experimental data to confirm the structural assignments. researchgate.netresearchgate.netnih.gov
Table 3: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Predicted Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3100 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=C / C=N | Ring Stretch | 1400 - 1650 |
| C-F | Stretch | 1000 - 1350 |
Note: These are predicted ranges based on characteristic group frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
No experimental FT-IR spectral data for this compound has been found in the searched literature.
Raman Spectroscopy
No experimental Raman spectral data for this compound has been located in the available scientific resources.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
While the molecular weight of this compound is known to be 265.03 g/mol , specific experimental mass spectrometry data, including the molecular ion peak and fragmentation patterns, have not been published.
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not available.
Elemental Analysis for Compositional Verification
Specific experimental elemental analysis data for this compound, which would confirm the percentage composition of Carbon, Hydrogen, Nitrogen, Bromine, and Fluorine, is not reported in the reviewed literature.
Applications in Materials Science and Agrochemicals
Exploration in New Material Development
The indazole scaffold is a subject of growing interest in materials science, particularly for the development of functional organic materials with specific photophysical properties. Research into indazole derivatives has revealed their potential for applications in organic electronics and photonics. The introduction of substituents like the trifluoromethyl (-CF3) group and bromine (-Br) atom onto the indazole core can significantly modulate the electronic and optical properties of the resulting molecules.
The trifluoromethyl group is a strong electron-withdrawing group, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a compound. This modification influences the material's electron affinity, ionization potential, and ultimately, its behavior in electronic devices. The bromine atom can also alter these properties and provides a reactive site for further molecular elaboration through cross-coupling reactions, allowing for the synthesis of more complex polymers or conjugated systems.
Studies on related indazole structures, such as indazole-1,3,4-oxadiazoles, have demonstrated their notable photophysical characteristics. researchgate.net These compounds have been characterized using ultraviolet-visible (UV-vis) and fluorescence spectroscopy to determine their absorption and emission properties, which are critical for applications like organic light-emitting diodes (OLEDs) or fluorescent sensors. researchgate.net While direct research on 5-Bromo-3-(trifluoromethyl)-1H-indazole for these specific applications is emerging, its structural motifs suggest it is a promising candidate for exploration in this field.
Table 1: Potential Influence of Substituents on Indazole Core for Material Science
| Substituent | Chemical Group | Typical Effect on Electronic Properties | Potential Application |
|---|---|---|---|
| Trifluoromethyl | -CF3 | Strong electron-withdrawing; lowers HOMO/LUMO levels | Organic electronics, semiconductors |
Role as Intermediates in Agrochemical Synthesis
The structural components of this compound are highly relevant in the field of agrochemicals. Both the indazole nucleus and the trifluoromethyl group are present in numerous commercially successful herbicides, fungicides, and insecticides. Consequently, this compound serves as a valuable intermediate for the synthesis of new active ingredients for crop protection.
The trifluoromethyl group is particularly important in agrochemical design. Its inclusion in a molecule can enhance metabolic stability, increase lipophilicity (which aids in transport across biological membranes), and improve binding affinity to target enzymes or receptors in pests and weeds. Research has shown that trifluoromethyl-substituted heterocyclic compounds, such as 3-trifluoromethylpyrazoles, exhibit significant herbicidal effects. researchgate.net
Furthermore, the indazole scaffold itself is the basis for certain herbicidal compounds. For instance, novel 6-indazolyl-2-picolinic acids have been designed and synthesized to discover new potential herbicidal molecules. mdpi.com this compound provides a pre-functionalized core, combining the indazole ring with the performance-enhancing trifluoromethyl group and a bromine atom that acts as a chemical handle for constructing the final agrochemical product.
Table 2: Examples of Structural Motifs in Modern Agrochemicals
| Structural Motif | Example of Agrochemical Class | Function | Reference |
|---|---|---|---|
| Indazole Core | Indazolyl-picolinic acids | Herbicide | mdpi.com |
| Trifluoromethyl Group | Trifluoromethylpyrazoles | Herbicide | researchgate.net |
Use as Bactericides and Fungicides in Functional Coatings
The development of functional coatings with antimicrobial properties is crucial for preventing biodeterioration of materials and inhibiting the growth of harmful microorganisms on surfaces. Heterocyclic compounds, including indazole derivatives, are actively being investigated as effective antimicrobial agents for incorporation into paints, varnishes, and other coatings.
Research has demonstrated that bromo-indazole derivatives possess significant antibacterial activity. nih.govresearchgate.net A study on novel 4-bromo-1H-indazole derivatives found that they act as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov This mechanism of action makes them effective against a range of bacteria, including drug-resistant strains. nih.gov
The combination of both a bromine atom and a trifluoromethyl group on a heterocyclic ring has been shown to result in particularly potent antimicrobial activity. A study on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives found that a compound featuring both bromo and trifluoromethyl substitutions was the most potent in the series, exhibiting strong growth inhibition against multiple strains of Staphylococcus aureus and Enterococcus faecium. nih.govresearchgate.net This powerful synergistic effect highlights the potential of this compound as a biocide. When incorporated as an additive into functional coatings, it could impart long-lasting protection against bacterial and fungal colonization on treated surfaces.
Table 3: In Vitro Antibacterial Activity of Related Bromo- and Trifluoromethyl-Substituted Heterocycles
| Compound Class | Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Bromo- and Trifluoromethyl-substituted Pyrazole | Staphylococcus aureus (MRSA) | 0.78 µg/mL | nih.gov |
| Bromo- and Trifluoromethyl-substituted Pyrazole | Enterococcus faecium | 0.78 µg/mL | nih.gov |
| Bromo- and Trifluoromethyl-substituted Pyrazole | Staphylococcus epidermidis | 1.56 µg/mL | nih.gov |
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current research landscape for indazole derivatives is vibrant and expansive, with significant attention paid to their therapeutic potential across various disease areas. Indazoles are recognized as important heterocyclic compounds in drug discovery, demonstrating a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, and anti-HIV properties. acs.orglongdom.org The indazole core is a key component in several FDA-approved drugs, particularly as kinase inhibitors for cancer therapy. rsc.orgresearchgate.net
Research has increasingly focused on substituted indazoles to optimize their biological efficacy and pharmacokinetic profiles. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. acs.orgmdpi.com This is due to the unique properties of the -CF3 group, such as its strong electron-withdrawing nature and high C-F bond energy. mdpi.com Halogenation, such as the inclusion of a bromine atom, is another common modification used to modulate a compound's activity and selectivity. Consequently, 5-Bromo-3-(trifluoromethyl)-1H-indazole stands at the intersection of these key research trends, representing a valuable building block for the synthesis of novel, potentially potent therapeutic agents.
Emerging Synthetic Methodologies and Chemical Reactivity
The synthesis of functionalized indazoles continues to be an area of active research, with a focus on developing more efficient, regioselective, and environmentally benign methods. Classical synthesis methods are often being replaced by modern techniques that offer greater control and substrate scope. For 3-(trifluoromethyl)indazoles specifically, emerging strategies include the [3+2] cycloaddition of arynes with nitrile imines derived from trifluoroacetonitrile, providing a direct route to the desired core structure. researchgate.netorgsyn.org
Furthermore, direct C-H functionalization has become a powerful tool in organic synthesis. Metal-free, visible-light-induced photoredox catalysis is an increasingly popular method for the trifluoromethylation of heterocycles, including indazoles. acs.orgrsc.org These methods often proceed under mild conditions and show good functional group tolerance, offering a practical approach to a library of trifluoromethylated products. rsc.org The development of continuous-flow reactor technologies also presents a promising avenue for the safe and scalable synthesis of trifluoromethylated heterocycles, improving upon traditional batch processes. acs.org Future research will likely focus on applying these advanced synthetic methods to produce this compound and its derivatives with high efficiency and purity, enabling further exploration of their chemical reactivity and biological potential.
Advancements in Theoretical and Spectroscopic Characterization
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new molecules with desired biological activities. While specific advanced characterization studies on this exact compound are not extensively reported in peer-reviewed literature, the tools for such analysis are well-established. Standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are essential for confirming the structure and purity of synthesized compounds.
Computational and theoretical studies, such as those employing Density Functional Theory (DFT), are increasingly used to investigate the conformational preferences, electronic properties, and reactivity of indazole derivatives. These theoretical models can provide insights into tautomeric equilibria (1H vs. 2H tautomers), which can significantly influence the biological properties of indazoles. Future work should involve detailed experimental and computational characterization of this compound to build a comprehensive physicochemical profile, which would be invaluable for guiding its application in medicinal chemistry and materials science.
Prospects for Medicinal Chemistry and Biological Applications
The combination of the indazole scaffold, a bromine substituent, and a trifluoromethyl group makes this compound a highly attractive starting point for medicinal chemistry programs. The indazole core is a known bioisostere of indole and benzimidazole, allowing it to interact with a variety of biological targets. acs.org The trifluoromethyl group can enhance membrane permeability and block metabolic degradation, improving the pharmacokinetic profile of potential drug candidates. mdpi.comhovione.com
Given that many indazole derivatives have been investigated as kinase inhibitors, it is plausible that derivatives of this compound could be developed as potent and selective inhibitors for specific kinases implicated in cancer. rsc.org Additionally, the broad spectrum of reported activities for indazoles suggests potential applications as anti-inflammatory, anti-influenza, or antimicrobial agents. longdom.orgnih.gov Future research should involve the synthesis of a library of compounds derived from this scaffold and their systematic biological evaluation against a range of therapeutic targets to uncover novel lead compounds for drug development.
Unexplored Avenues and Challenges in Indazole Research
Despite significant progress, several challenges and unexplored avenues remain in the field of indazole research. One of the primary challenges is achieving regioselectivity during substitution reactions, particularly at the nitrogen atoms (N1 vs. N2), as the position of the substituent can dramatically alter biological activity. Developing synthetic methods that provide precise control over regioselectivity remains a key goal.
For this compound specifically, its biological activities have not been widely reported, representing a significant unexplored avenue. A thorough screening of this compound and its simple derivatives against various biological targets could yield valuable hit compounds. Another challenge lies in overcoming potential liabilities associated with the indazole scaffold, such as metabolic instability at certain positions, which requires careful molecular design. Future research should aim to address these synthetic challenges while systematically exploring the untapped biological potential of specifically functionalized indazoles like this compound, paving the way for the next generation of indazole-based therapeutics.
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-3-(trifluoromethyl)-1H-indazole?
The synthesis typically involves cyclization of halogenated precursors. A widely used method employs palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group. For example, direct C3-arylation of indazole derivatives with aryl bromides using low catalyst loading (e.g., Pd(OAc)₂ and phosphine ligands) enables efficient functionalization . Alternative routes include nucleophilic trifluoromethylation using reagents like TMSCF₃ under copper(I) iodide catalysis . Reaction optimization often involves solvents such as DMF and elevated temperatures (80–120°C) to enhance yields .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Key for confirming regiochemistry and substituent positions. The trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and bromine atom influence splitting patterns (e.g., aromatic protons appear as doublets due to coupling with adjacent substituents) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are standard for resolving crystal structures, particularly to confirm the indazole ring conformation and halogen placement .
- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotope ratio) .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during functionalization of this compound?
Regioselectivity in electrophilic substitution is influenced by the electron-withdrawing trifluoromethyl group, which directs incoming electrophiles to the para position. To achieve meta functionalization, strategies include:
- Directed ortho-metalation : Use of directing groups (e.g., -NH₂) to temporarily block reactive sites .
- Photoredox catalysis : Visible-light-induced reactions in flow reactors enhance control over radical intermediates, enabling selective C–H activation .
- Protection/deprotection : Masking the indazole NH with tert-butoxycarbonyl (Boc) groups prior to bromination reduces side reactions .
Q. What role does the trifluoromethyl group play in modulating biological activity?
The -CF₃ group enhances binding affinity to hydrophobic enzyme pockets via strong electron-withdrawing effects and improved metabolic stability. In kinase inhibitors, this group stabilizes interactions with ATP-binding sites through halogen bonding and π-π stacking . Comparative studies show that replacing -CF₃ with -CH₃ reduces inhibitory potency by 10-fold in some kinase assays .
Q. How do solvent and catalyst choices impact the scalability of synthetic protocols?
- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Switching to biodegradable solvents like cyclopentyl methyl ether (CPME) enhances green chemistry metrics .
- Catalysts : Heterogeneous catalysts (e.g., Pd/C) enable easy recovery and reuse, critical for industrial-scale synthesis. Copper(I) iodide is preferred for trifluoromethylation due to cost-effectiveness .
- Continuous flow systems : Reduce reaction times from hours to minutes and improve reproducibility, particularly for photoredox trifluoromethylation .
Data Contradictions and Resolution
Q. Conflicting reports exist on the optimal temperature for palladium-catalyzed coupling. How should researchers approach this?
Discrepancies arise from differing substrates and ligands. For example:
- Buchwald-Hartwig amination : Requires 100–120°C with Xantphos ligands .
- Suzuki-Miyaura coupling : Proceeds at 80°C with SPhos ligands . Resolution involves systematic screening using Design of Experiments (DoE) to balance temperature, ligand, and base.
Q. Why do some studies report low yields (<30%) in trifluoromethylation reactions?
Common pitfalls include:
- Moisture sensitivity : TMSCF₃ reagents degrade in humid conditions; rigorous drying of solvents/glassware is essential .
- Steric hindrance : Bulky substituents near the reaction site impede reagent access. Pre-functionalization with smaller groups (e.g., -OMe) mitigates this .
Methodological Tables
Table 1. Key Synthetic Methods for this compound
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Pd-catalyzed C3-arylation | Pd(OAc)₂, Xantphos, K₂CO₃, 120°C | 34–60 | |
| Cu-mediated trifluoromethylation | CuI, TMSCF₃, DMF, 80°C | 45–72 | |
| Photoredox flow synthesis | Ru(bpy)₃²⁺, visible light, 25°C | 60–75 |
Table 2. Biological Activity Comparison
| Derivative | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 5-Bromo-3-CF₃-1H-indazole | Kinase X | 12.3 | |
| 5-Bromo-3-CH₃-1H-indazole | Kinase X | 150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
